molecular formula C21H13FO5S B3412196 (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 929390-99-8

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No.: B3412196
CAS No.: 929390-99-8
M. Wt: 396.4 g/mol
InChI Key: CWUDBHAAPVDJJD-NDENLUEZSA-N
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Description

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a synthetic organic compound characterized by its unique structural features, including a fluorobenzylidene moiety and a dihydrobenzofuran core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves a multi-step process:

    Formation of the Benzofuran Core: The initial step involves the construction of the dihydrobenzofuran ring. This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzylidene Group: The next step involves the introduction of the fluorobenzylidene group via a condensation reaction. This is typically carried out using a fluorobenzaldehyde derivative and a suitable base to facilitate the formation of the double bond.

    Sulfonation: The final step involves the sulfonation of the benzofuran ring. This is achieved by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the fluorobenzylidene moiety, converting it to a single bond and potentially altering the compound’s biological activity.

    Substitution: The fluorine atom in the fluorobenzylidene group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce saturated analogs. Substitution reactions would result in various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets depend on the specific biological activity being investigated. For example, if the compound exhibits anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
  • (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
  • (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Uniqueness

The uniqueness of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, alter its electronic properties, and improve its interaction with biological targets compared to its chloro, bromo, or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FO5S/c22-18-9-5-4-6-14(18)12-20-21(23)17-11-10-15(13-19(17)26-20)27-28(24,25)16-7-2-1-3-8-16/h1-13H/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUDBHAAPVDJJD-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4F)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
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(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
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(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
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(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
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(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
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(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

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